Meclofenamate Sodium

5-Lipoxygenase Inflammation Leukotriene Synthesis

Standard NSAIDs fail to block leukotriene synthesis and cannot interrogate FTO-mediated m6A demethylation. Meclofenamate Sodium solves this with a unique dual COX/5-LOX inhibition profile and high FTO selectivity unmatched by ibuprofen or naproxen. • Dual COX/5-LOX blockade - suppresses both prostaglandin and leukotriene pathways in a single agent. • FTO inhibitor - highly selective probe for m6A RNA modification studies. • ≥98% purity, multi-gram availability, ambient or blue-ice global shipping.

Molecular Formula C14H12Cl2NNaO3
Molecular Weight 336.1 g/mol
CAS No. 67254-91-5
Cat. No. B1663008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclofenamate Sodium
CAS67254-91-5
SynonymsBenzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, monosodium salt, monohydrate
Meclofenamate
Meclofenamate Sodium
Meclofenamate Sodium Anhydrous
Meclofenamate Sodium Monohydrate
Meclofenamate, Sodium
Meclofenamic Acid
Meclomen
Sodium Meclofenamate
Molecular FormulaC14H12Cl2NNaO3
Molecular Weight336.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl.O.[Na+]
InChIInChI=1S/C14H11Cl2NO2.Na.H2O/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19;;/h2-7,17H,1H3,(H,18,19);;1H2/q;+1;/p-1
InChIKeyQHJLLDJTVQAFAN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Meclofenamate Sodium Overview


Meclofenamate Sodium (CAS 67254-91-5), the sodium salt of meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It exhibits anti-inflammatory, analgesic, and antipyretic properties primarily through inhibition of cyclooxygenase (COX) enzymes [1]. Beyond COX inhibition, Meclofenamate Sodium demonstrates distinct pharmacological activities including dual inhibition of 5-lipoxygenase (5-LOX) [2], highly selective inhibition of the fat mass and obesity-associated (FTO) enzyme [3], and non-selective gap junction blockade . It is available in research-grade formulations for in vitro and in vivo studies investigating inflammation, pain, and various cellular processes.

Dual COX/5-LOX pathway inhibition studies
FTO m6A demethylation tool compound
Fenamate-class ion channel modulation assays

Why Meclofenamate Sodium Is Irreplaceable


Direct substitution of Meclofenamate Sodium with other fenamates (e.g., mefenamic acid, flufenamic acid) or common NSAIDs (e.g., ibuprofen, diclofenac) is not scientifically valid due to critical differences in target selectivity and functional potency. While many NSAIDs inhibit COX enzymes, Meclofenamate Sodium exhibits a unique pharmacological fingerprint: it is a potent dual inhibitor of both COX and 5-LOX pathways [1], unlike ibuprofen or naproxen which show negligible 5-LOX inhibition [2]. Furthermore, its selectivity for FTO demethylation is not a class-wide fenamate property [3], and its potency in modulating non-COX targets such as GABAA receptors and PMN functions differs significantly from structurally similar fenamates [4]. These quantifiable disparities, detailed in Section 3, preclude interchangeable use in research models without risking altered experimental outcomes.

5-LOX pathwayCommon NSAIDs lack significant 5-LOX inhibition, limiting dual-pathway study fit
FTO selectivityFTO inhibition is not a class-wide fenamate property; selectivity context may differ
Ion channel effectsGABAA receptor and PMN functional responses may not transfer to other fenamates

Meclofenamate Sodium vs. Other NSAIDs


Dual COX and 5-LOX Inhibition

Meclofenamate Sodium inhibits the 5-lipoxygenase (5-LOX) pathway in human leukocytes, a property not shared by many common NSAIDs. In a comparative in vitro study, Meclofenamate Sodium inhibited 5-HETE and LTB4 formation, whereas naproxen, ibuprofen, and indomethacin showed IC50 values greater than 100 µM, indicating negligible 5-LOX inhibition [1].

Dual COX/5-LOX
Head-to-head
Meclofenamate inhibits 5-HETE/LTB4; ibuprofen, naproxen IC50 >100 µM
Supports dual-pathway assay context
Meclofenamate IC50 not explicitly reported in abstract
5-Lipoxygenase Inflammation Leukotriene Synthesis

Leukocyte Function Inhibition

In a comparative in vitro study, Meclofenamate Sodium and other fenamates inhibited human polymorphonuclear leukocyte (PMN) functions (degranulation, LTB4 release) at micromolar concentrations, whereas non-fenamate NSAIDs like indomethacin and ketoprofen only showed effects at concentrations far exceeding clinically achievable levels [1].

PMN Function
Head-to-head
IC50 21–32 µM (degranulation), 21–25 µM (LTB4 release)
Reported leukocyte assay-response context
Non-fenamate NSAIDs active only at far higher concentrations
Polymorphonuclear Leukocyte Inflammation Fenamate

Fenamate-Specific Antiseizure Activity

In mature human stem cell-derived neuroglial circuits, fenamate NSAIDs including meclofenamic acid (10-100 µM) dose-dependently attenuated 4-aminopyridine-evoked epileptiform activity. This antiseizure effect was not replicated by the non-fenamate NSAIDs ibuprofen or indomethacin (both tested at 10-100 µM), indicating a fenamate-specific mechanism independent of COX inhibition [1].

Antiseizure Activity
Head-to-head
Fenamates attenuated epileptiform activity; ibuprofen, indomethacin no effect
Supports neuroglial model endpoint interpretation
Non-COX mechanism; human stem cell-derived circuits
GABAA Receptor Epilepsy Neuroinflammation

FTO Demethylase Selectivity

Meclofenamic acid (the active moiety of Meclofenamate Sodium) is a highly selective inhibitor of the fat mass and obesity-associated (FTO) enzyme, a key m6A RNA demethylase. It competes with FTO binding for m6A-containing nucleic acids [1]. While other fenamates may have some FTO inhibitory activity, Meclofenamic acid is specifically noted for its high selectivity and is widely used as a tool compound for FTO research. Direct comparative data on FTO inhibition across fenamates is not available in the current search set; this is noted as class-level inference.

FTO Selectivity
Class-level
Highly selective for FTO over ALKBH5; competes with m6A binding
Context-dependent; comparative fenamate data limited
Data to verify; class-level inference
FTO Epitranscriptomics m6A Demethylation

Meclofenamate Sodium Applications


Dual COX/5-LOX in Inflammation

Employ Meclofenamate Sodium in in vitro and in vivo models of inflammation where simultaneous blockade of both prostaglandin and leukotriene synthesis is required. Its dual inhibition profile [1] makes it superior to common NSAIDs like ibuprofen or naproxen, which do not effectively inhibit 5-LOX [2]. This is particularly relevant in models of asthma, arthritis, and other conditions where leukotrienes play a key pathogenic role.

Leukocyte-Mediated Inflammation

Utilize Meclofenamate Sodium to investigate fenamate-specific effects on polymorphonuclear leukocyte (PMN) functions such as degranulation and LTB4 release [3]. This application is supported by direct comparative evidence showing that non-fenamate NSAIDs lack this activity at clinically relevant concentrations. It is ideal for research focused on neutrophil biology and inflammation resolution.

FTO Demethylation in Epitranscriptomics

Meclofenamate Sodium serves as a key tool compound for studying the role of FTO-mediated m6A RNA demethylation [4]. Its high selectivity for FTO makes it the inhibitor of choice for experiments dissecting m6A modifications in cancer, obesity, and other diseases. This application is based on its unique target engagement profile within the fenamate class.

GABAA Modulation and Antiseizure

Apply Meclofenamate Sodium in neurobiological research to explore fenamate-specific modulation of GABAA receptors and antiseizure effects [5]. Its activity in mature human neuroglial circuits, distinct from ibuprofen or indomethacin, positions it as a valuable tool for studying novel anticonvulsant mechanisms independent of COX inhibition.

Application
Selection Property
Validation Focus
Dual COX/5-LOX pathway studies
COX-2/5-LOX dual inhibition
Leukotriene and prostaglandin endpoint measurement
Leukocyte-mediated inflammation models
PMN degranulation & LTB4 release inhibition
Neutrophil functional assay validation
FTO m6A demethylation research
FTO selectivity over ALKBH5
m6A epitranscriptomic endpoint confirmation
Neuroglial circuit studies
GABAA receptor modulation (fenamate-specific)
Electrophysiological endpoint interpretation

Technical Documentation Hub

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54 linked technical documents
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